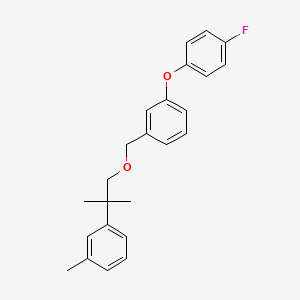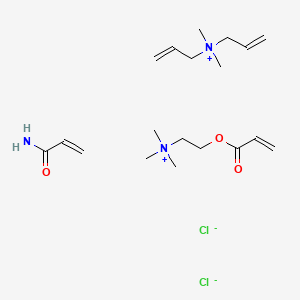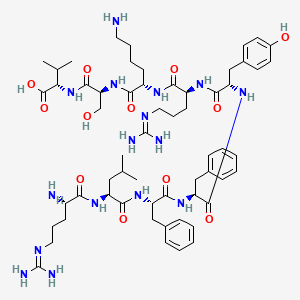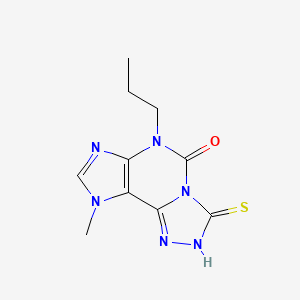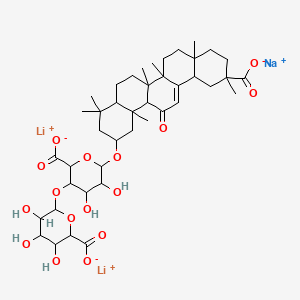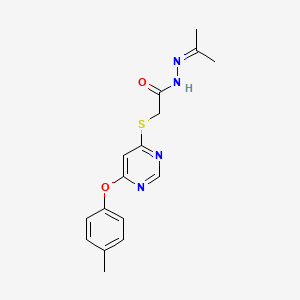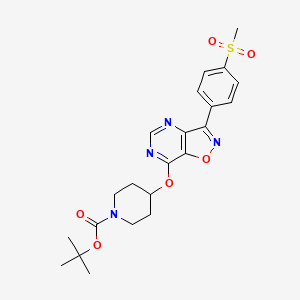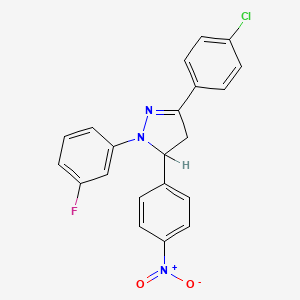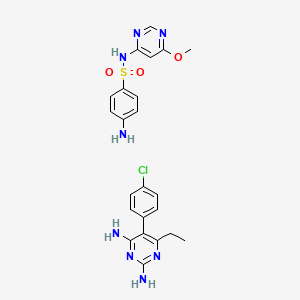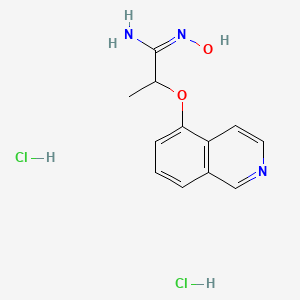
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine, also known as BOHD, is a lesser-known psychedelic compound. It is the beta-hydroxy derivative of 2C-D, a member of the phenethylamine class of psychoactive substances. This compound was first synthesized by the renowned chemist Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved) .
Vorbereitungsmethoden
The synthesis of 4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine involves several steps, starting from 2,5-dimethoxybenzaldehyde. The key steps include:
Step 1: Formation of the nitrostyrene intermediate by reacting 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base.
Step 2: Reduction of the nitrostyrene to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Step 3: Hydroxylation of the amine to introduce the beta-hydroxy group, typically using an oxidizing agent like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Analyse Chemischer Reaktionen
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound back to its amine form using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine has been studied primarily for its psychoactive properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses in treating mental health disorders.
Medicine: Explored for its potential as a psychoactive agent in psychotherapy and psychiatric research.
Industry: Limited industrial applications due to its psychoactive nature and legal restrictions.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways, resulting in changes in neurotransmitter release and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine is similar to other phenethylamine derivatives, such as:
2C-D: The parent compound, differing by the absence of the beta-hydroxy group.
2C-B: Another phenethylamine derivative with bromine substitution at the 4-position.
2C-E: A compound with an ethyl group at the 4-position.
The uniqueness of this compound lies in its beta-hydroxy substitution, which influences its pharmacological properties and metabolic stability .
Eigenschaften
CAS-Nummer |
29348-16-1 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO3/c1-7-4-11(15-3)8(9(13)6-12)5-10(7)14-2/h4-5,9,13H,6,12H2,1-3H3 |
InChI-Schlüssel |
WCURBUJUIMRCCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C(CN)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
